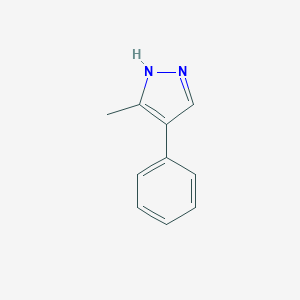

3-Méthyl-4-phényl-1H-pyrazole

Vue d'ensemble

Description

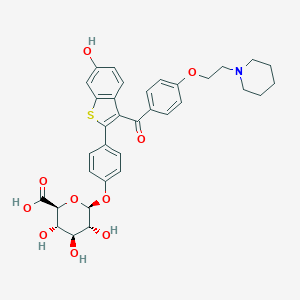

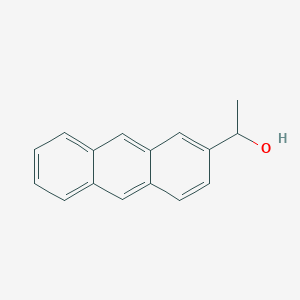

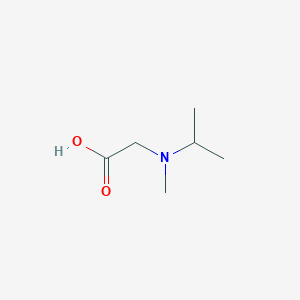

3-Methyl-4-phenyl-1H-pyrazole (MPP) is a heterocyclic compound belonging to the pyrazole family of compounds. It is a five-membered ring compound composed of one nitrogen atom and four carbon atoms. It is a white, crystalline solid that is soluble in organic solvents such as ethanol, acetone, and dimethylformamide (DMF). MPP has a variety of applications in organic and medicinal chemistry, including the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Chimie médicinale : Applications anticancéreuses

3-Méthyl-4-phényl-1H-pyrazole : a été étudié pour son potentiel en thérapie anticancéreuse. Un dérivé synthétisé, 5-oxo-N’-(2-oxoindolin-3-ylidène)-3-phényl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, a démontré la capacité d'induire l'apoptose dans les cellules T1 en inhibant la cicatrisation des plaies et la formation de colonies, en arrêtant la phase G0/G1 du cycle cellulaire et en activant les niveaux de p27 .

Agrochimie : Développement de pesticides

Dans l'industrie agrochimique, les dérivés du pyrazole, y compris le This compound, sont explorés pour leur utilisation comme pesticides. La polyvalence structurelle des pyrazoles permet le développement de composés ayant une action spécifique contre les ravageurs agricoles .

Chimie de coordination : Synthèse de ligands

Le cycle pyrazole, en raison de ses atomes d'azote, sert d'excellent ligand en chimie de coordinationThis compound peut se coordonner à divers métaux, formant des complexes utiles en catalyse et en science des matériaux .

Chimie organométallique : Conception de catalyseurs

En chimie organométallique, This compound est utilisé pour synthétiser des catalyseurs. Ces catalyseurs sont cruciaux pour faciliter une large gamme de réactions chimiques, y compris celles qui sont importantes dans la synthèse pharmaceutique .

Chimie verte : Synthèse durable

L'échafaudage du pyrazole, y compris le This compound, est intégré aux pratiques de chimie verte. Les chercheurs développent des méthodes de synthèse durables utilisant ce composé, telles que les réactions assistées par micro-ondes et d'autres techniques respectueuses de l'environnement .

Industrie pharmaceutique : Médicaments anti-inflammatoires et antitumoraux

Les pyrazoles sont connus pour leurs propriétés anti-inflammatoiresThis compound et ses dérivés sont étudiés pour leur utilisation potentielle dans les médicaments anti-inflammatoires et antitumoraux, élargissant l'arsenal de médicaments disponibles pour ces affections .

Safety and Hazards

Orientations Futures

Pyrazoles, including “3-Methyl-4-phenyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their diverse biological activities make them promising candidates for the development of new therapeutic agents . Future research could focus on exploring their potential applications in these areas and developing more efficient synthesis methods .

Mécanisme D'action

Target of Action

3-Methyl-4-phenyl-1H-pyrazole is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s primary targets are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting key enzymes, leading to the disruption of essential biological processes. For instance, it has been suggested that these compounds act via inhibition of the reverse transcriptase enzyme , thus inhibiting viral replication . In the case of Leishmania aethiopica, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that the compound’s antileishmanial and antimalarial activities involve the disruption of essential biological processes in the target organisms

Result of Action

The result of the action of 3-Methyl-4-phenyl-1H-pyrazole is the inhibition of the growth and replication of the target organisms, leading to their eventual death . For instance, the compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Analyse Biochimique

Cellular Effects

Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines

Molecular Mechanism

Pyrazoles can exhibit a variety of interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrazoles can be involved in a variety of metabolic pathways, interacting with enzymes and cofactors .

Propriétés

IUPAC Name |

5-methyl-4-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZCNATVCIKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160349 | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13788-84-6 | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Methyl-4-phenyl-1H-pyrazole in the synthesis described in the research?

A1: 3-Methyl-4-phenyl-1H-pyrazole acts as a reagent in the synthesis of methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates. It specifically reacts with methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in an inert aprotic solvent to form the target compounds []. This suggests its utility in building complex heterocyclic systems with potential pharmacological applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)